3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-DIBROMO-2’,4,4’,6’-TETRAHYDROXY AURONE typically involves the bromination of 2’,4,4’,6’-TETRAHYDROXY AURONE. The reaction conditions often include the use of bromine or bromine-containing reagents in a suitable solvent, such as acetic acid or chloroform, under controlled temperature and pH conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the bromination process to ensure high yield and purity, as well as the use of industrial reactors and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3’,5’-DIBROMO-2’,4,4’,6’-TETRAHYDROXY AURONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alkyl halides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or alkyl-substituted aurones.
Scientific Research Applications
3’,5’-DIBROMO-2’,4,4’,6’-TETRAHYDROXY AURONE has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying the reactivity of aurones.
Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its bright yellow color.
Mechanism of Action
The mechanism of action of 3’,5’-DIBROMO-2’,4,4’,6’-TETRAHYDROXY AURONE involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also exert antimicrobial effects by disrupting microbial cell membranes and inhibiting key enzymes. Additionally, its anti-inflammatory and anticancer activities are thought to involve modulation of signaling pathways such as NF-κB and MAPK .
Comparison with Similar Compounds
Similar Compounds
2’,4,4’,6’-TETRAHYDROXY AURONE: Lacks the bromine atoms and has different reactivity and biological activities.
3’,5’-DIBROMO-2’,4,4’,6’-TETRAHYDROXY CHALCONE: Similar structure but with a different core, leading to distinct properties.
3’,5’-DIBROMO-2’,4,4’,6’-TETRAHYDROXY FLAVONE: Another related flavonoid with unique chemical and biological characteristics.
Uniqueness
3’,5’-DIBROMO-2’,4,4’,6’-TETRAHYDROXY AURONE is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activities compared to other aurones and related flavonoids .
Biological Activity
3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone is a synthetic compound belonging to the aurone class of flavonoids, which are known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H10Br2O5
- Molecular Weight : 444.03 g/mol
- CAS Number : 105098-41-7
- InChI Key : BRPKBUNFOZFULQ-SGAXSIHGSA-N
The presence of multiple hydroxyl groups and bromine atoms in its structure enhances its reactivity and potential therapeutic applications.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, likely due to the presence of hydroxyl groups that can scavenge free radicals.
- Antimicrobial Activity : Studies indicate that it can disrupt bacterial cell wall synthesis and inhibit essential enzymatic processes .
- Anticancer Activity : Research has shown that this aurone can induce apoptosis in cancer cells by targeting tubulin polymerization. It binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound:
-
Cell Line Studies : The compound has shown antiproliferative effects against various cancer cell lines:
- Bladder Cancer : IC50 values around 10 μM were reported against bladder cancer cell lines DAG-1 and RT112, indicating a significant reduction in cell viability .
- Prostate Cancer : In vitro studies revealed IC50 values below 100 nM against PC-3 prostate cancer cells, with further validation through xenograft models showing efficacy without significant toxicity .
-
Mechanistic Insights : The compound's mechanism involves:
- Induction of oxidative stress leading to apoptosis.
- Inhibition of key signaling pathways involved in cancer proliferation.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens:
- Minimum Inhibitory Concentrations (MICs) : Studies have reported MICs in the micromolar/submicromolar range against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Biofilm Disruption : It has also shown potential in disrupting biofilms formed by Candida spp., enhancing its applicability in treating fungal infections .
Comparative Analysis with Similar Compounds
Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |
---|---|---|---|
This compound | High (IC50 < 100 nM) | Moderate (MIC micromolar) | Bromine substitution enhances reactivity |
2',4,4',6'-Tetrahydroxy Aurone | Moderate | Low | Lacks bromine; less reactive |
3',5'-Dichloro-2',4,4',6'-Tetrahydroxy Aurone | Moderate | Moderate | Chlorine substitution affects reactivity |
Case Studies
- Prostate Cancer Xenograft Study : A study involving nude mice treated with 10 mg/kg of the aurone showed no significant weight loss or toxicity while effectively inhibiting tumor growth, supporting its potential as a therapeutic agent .
- In Vitro Antimicrobial Assays : Testing against a panel of bacterial strains revealed that the compound maintained efficacy across different species, indicating broad-spectrum antimicrobial properties .
Properties
CAS No. |
126985-05-5 |
---|---|
Molecular Formula |
C15H8Br2O6 |
Molecular Weight |
444.03 g/mol |
IUPAC Name |
(2Z)-2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C15H8Br2O6/c16-7-1-5(13(20)12(17)14(7)21)2-10-15(22)11-8(19)3-6(18)4-9(11)23-10/h1-4,18-21H/b10-2- |
InChI Key |
BRPKBUNFOZFULQ-SGAXSIHGSA-N |
SMILES |
C1=C(C=C2C(=C1O)C(=O)C(=CC3=CC(=C(C(=C3O)Br)O)Br)O2)O |
Isomeric SMILES |
C1=C(C=C2C(=C1O)C(=O)/C(=C/C3=CC(=C(C(=C3O)Br)O)Br)/O2)O |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=O)C(=CC3=CC(=C(C(=C3O)Br)O)Br)O2)O |
Synonyms |
3',5'-dibromo-2',4,4',6-tetrahydroxyaurone 3,5-DBTHA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.